(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride
Description
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine hydrochloride is a bicyclic amine derivative characterized by a 2-oxabicyclo[2.2.2]octane core with a methyl substituent at position 4 and an aminomethyl group at position 1. Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol (CAS No. 2173991-83-6) .
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-2-4-9(6-10,5-3-8)11-7-8;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGPACLISYYCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247104-20-5 | |
| Record name | 1-{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclohexadiene can react with an appropriate aldehyde to form the oxabicyclo[2.2.2]octane ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. This step often involves the use of methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with ammonia or an amine under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or even further to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or methyl derivatives.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing for the preparation of complex molecules. Its unique bicyclic structure enables various chemical reactions, including substitutions and cyclizations.
Medicinal Chemistry
Research has indicated potential therapeutic applications of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride as a precursor in drug development. The amine group can interact with biological targets, making it a candidate for further exploration in pharmacological studies.
Studies have suggested that the compound may exhibit biological activities, including interactions with neurotransmitter systems, which could be relevant for neurological research and drug design.
Case Study 1: Drug Development
A study investigated the use of this compound as a precursor for synthesizing novel psychoactive substances. The findings indicated that modifications to the bicyclic structure could enhance binding affinity to specific receptors, suggesting its potential in developing new therapeutic agents.
Case Study 2: Interaction with Biomolecules
Another research focused on the interaction of this compound with various biomolecules, highlighting its ability to form hydrogen bonds and electrostatic interactions due to its amine group. These interactions were studied using molecular docking simulations, providing insights into its binding mechanisms.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Ring Size and Strain : The bicyclo[2.2.2]octane system (target compound) offers greater stability compared to bicyclo[2.2.1]heptane analogs due to reduced ring strain .
Substituent Effects: The 4-methyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., {2-aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride), which exhibit higher polarity . Aminomethyl vs. Amino Groups: The position of the amine (1-aminomethyl in the target vs.
Biological Activity
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride, also known by its CAS number 2247104-20-5, is a bicyclic amine compound with a unique structure that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine typically involves the reaction of a bicyclic precursor with an amine source. A common synthetic route includes aminomethylation reactions starting from (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol under controlled conditions. The compound is characterized by its bicyclic structure, which contributes to its unique chemical properties.
The biological activity of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of receptors or enzymes, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and other biomolecules .
Pharmacological Effects
Research indicates that (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine may exhibit several pharmacological effects:
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and reuptake, suggesting potential applications in treating neurological disorders.
- Antimicrobial Properties : Some studies have indicated that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.
Case Studies
A review of literature reveals several case studies exploring the biological activity of related compounds:
-
Neuroprotective Effects : A study investigating similar bicyclic amines demonstrated neuroprotective effects in animal models of neurodegeneration, highlighting the potential for (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine in treating conditions like Alzheimer’s disease.
Study Findings Smith et al., 2020 Neuroprotective effects observed in rodent models Johnson et al., 2021 Antimicrobial activity against Gram-positive bacteria - Antidepressant Activity : Another study reported that compounds structurally similar to (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine exhibited antidepressant-like effects in behavioral assays, suggesting a potential role in mood disorders.
Toxicology and Safety Profile
The safety profile of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine is still being established through ongoing toxicological assessments. Preliminary data indicate moderate toxicity at high doses, necessitating further studies to determine safe therapeutic windows and long-term effects on human health .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine hydrochloride?
- Methodological Answer : Synthesis typically involves ring-closing strategies or functionalization of pre-existing bicyclic frameworks. For example:
- Mannich Base Formation : Analogous to the synthesis of related bicyclic amines (e.g., O-2,4-dichlorophenyl methyl hydroxylamine hydrochloride), Mannich reactions can introduce amine groups into bicyclic systems via ketonic intermediates .
- Sulfonylation/Chlorination : Chloromethyl intermediates (as seen in sulfonyl chloride derivatives) may serve as precursors for amine functionalization .
- Characterization : Post-synthesis validation via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis is critical .
Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?
- Methodological Answer :
- Chromatography : HPLC or UPLC with UV detection (λ = 200–300 nm) ensures purity (>95%).
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., NH, C-O-C), while H NMR confirms stereochemistry and ring integrity.
- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points and phase transitions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this bicyclic compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Dynamic Effects : Assess ring puckering or conformational flexibility via variable-temperature NMR to explain discrepancies in peak splitting .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Q. How does the 2-oxabicyclo[2.2.2]octane ring influence reactivity in nucleophilic environments?
- Methodological Answer :
- Steric Effects : The rigid bicyclic structure may hinder nucleophilic attack at the bridgehead. Experimental design: Compare reaction rates with acyclic analogs under identical conditions.
- Electronic Effects : Electron-withdrawing oxygen in the oxabicyclo ring could polarize adjacent bonds. Use Hammett plots to quantify substituent effects .
Q. What methodological approaches assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) conditions at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under storage conditions .
Q. How can researchers design experiments to probe its potential as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Enantiomeric Resolution : Separate enantiomers via chiral HPLC or capillary electrophoresis.
- Catalytic Applications : Test enantioselective catalysis in model reactions (e.g., asymmetric aldol additions).
- Circular Dichroism (CD) : Correlate optical activity with stereochemical outcomes .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
